molecular formula C23H26BrNO3 B14151912 5-bromo-1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one CAS No. 689758-91-6

5-bromo-1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B14151912
CAS No.: 689758-91-6
M. Wt: 444.4 g/mol
InChI Key: CEDFPADUFBABBM-UHFFFAOYSA-N
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Description

5-bromo-1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-bromo-1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-bromo-1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 5-bromo-1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one include other indole derivatives such as:

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

689758-91-6

Molecular Formula

C23H26BrNO3

Molecular Weight

444.4 g/mol

IUPAC Name

5-bromo-1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]indol-2-one

InChI

InChI=1S/C23H26BrNO3/c1-5-6-9-25-19-8-7-17(24)12-18(19)23(28,22(25)27)13-20(26)21-15(3)10-14(2)11-16(21)4/h7-8,10-12,28H,5-6,9,13H2,1-4H3

InChI Key

CEDFPADUFBABBM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=C(C=C3C)C)C)O

Origin of Product

United States

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